molecular formula C16H16O3 B2996640 4-(4-Propylphenoxy)benzoic acid CAS No. 938301-04-3

4-(4-Propylphenoxy)benzoic acid

Cat. No. B2996640
CAS RN: 938301-04-3
M. Wt: 256.301
InChI Key: TUBQBPOXIBJURO-UHFFFAOYSA-N
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Description

4-(4-Propylphenoxy)benzoic acid is a chemical compound with the molecular formula C16H16O3 . It is used as an intermediate in the synthesis of certain compounds .


Synthesis Analysis

The synthesis of 4-(4-Propylphenoxy)benzoic acid involves multiple steps . One method involves adding diphenyl ether and dichloromethane into a reactor, followed by anhydrous aluminum trichloride. After stirring, acetic anhydride is added, the reactor is heated, and stirring continues . Another method involves a multi-step reaction with hydrogen, toluene, pyridine, dichloromethane, palladium diacetate, 1,1’-bis-(diphenylphosphino)ferrocene, and potassium acetate .


Molecular Structure Analysis

The molecular structure of 4-(4-Propylphenoxy)benzoic acid can be represented as C16H16O3 . The InChI code for this compound is 1S/C16H16O3/c1-2-3-12-4-8-14(9-5-12)19-15-10-6-13(7-11-15)16(17)18/h4-11H,2-3H2,1H3,(H,17,18) .


Chemical Reactions Analysis

The chemical reactions involving 4-(4-Propylphenoxy)benzoic acid are complex and can involve various other compounds . For example, it can undergo an acid-base reaction, converting it from a neutral to an ionic form .


Physical And Chemical Properties Analysis

4-(4-Propylphenoxy)benzoic acid is a powder with a molecular weight of 256.3 . Its physical and chemical properties can be affected by pH .

Scientific Research Applications

Polymer Synthesis and Material Development

  • Cyclopolymerization of 1,6-Heptadiynes : Research by Mayershofer, Nuyken, and Buchmeiser (2006) demonstrated the use of benzoic acid derivatives in the synthesis of ruthenium-based catalysts for the cyclopolymerization of 1,6-heptadiynes. This process leads to the creation of block and tristar copolymers, showcasing the utility of such compounds in developing advanced polymer materials (Mayershofer, Nuyken, & Buchmeiser, 2006).

  • Polybenzoxazine Development : Trejo-Machin et al. (2017) explored the use of phloretic acid, a derivative of benzoic acid, as a renewable building block for enhancing the reactivity of molecules toward benzoxazine ring formation. This novel approach offers a sustainable alternative to traditional methods, paving the way for new applications in material science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Liquid Crystal Intermediates

  • Synthesis of Liquid Crystal Intermediates : Dou Qing (2000) highlighted the synthesis of liquid crystal intermediates from 4-phenylphenol, leading to compounds that are critical for the production of ferroelectric and antiferroelectric liquid crystals. This research underscores the importance of benzoic acid derivatives in the field of advanced display technologies (Dou Qing, 2000).

Enzymatic Oxidative Polymerization

  • Enzymatic Polymerization : Kumbul, Gokturk, Turac, and Sahmetlioglu (2015) investigated the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, showing how benzoic acid derivatives can be used to produce polymers with high thermal stability. This study contributes to the understanding of green chemistry approaches in polymerization (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).

Biotechnological Applications

  • Biotechnological Synthesis : Aresta, Quaranta, Liberio, Dileo, and Tommasi (1998) presented a method for synthesizing 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme. This represents a significant step forward in the biotechnological application of enzymes for the production of benzoic acid derivatives (Aresta, Quaranta, Liberio, Dileo, & Tommasi, 1998).

Safety and Hazards

4-(4-Propylphenoxy)benzoic acid is classified as a hazard under GHS07. It can cause skin irritation (H315), serious eye damage (H318), and specific target organ toxicity through repeated exposure if inhaled (H372). It is also harmful to aquatic life (H402) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing personal protective equipment .

properties

IUPAC Name

4-(4-propylphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-3-12-4-8-14(9-5-12)19-15-10-6-13(7-11-15)16(17)18/h4-11H,2-3H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBQBPOXIBJURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Propylphenoxy)benzoic acid

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